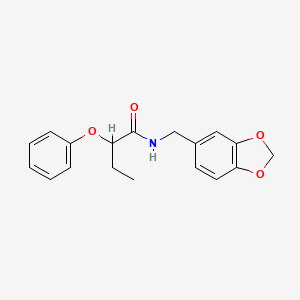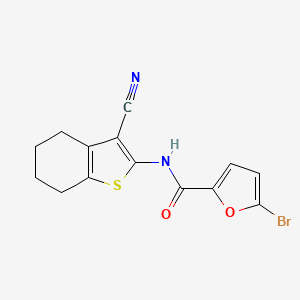![molecular formula C18H16ClN5O2 B5012744 1-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5012744.png)
1-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole, commonly known as Clomazone, is a herbicide widely used in agriculture to control weeds in a variety of crops. Clomazone belongs to the pyrazole family of herbicides and is known for its broad-spectrum activity against a range of weed species.
Mécanisme D'action
Clomazone acts by inhibiting the biosynthesis of carotenoids, which are essential pigments for the photosynthesis process in plants. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates, which ultimately leads to the death of the targeted weeds. The mode of action of Clomazone has been extensively studied using various biochemical and molecular techniques.
Biochemical and Physiological Effects:
Clomazone has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which leads to the accumulation of toxic intermediates and the death of the targeted weeds. Clomazone also affects the photosynthetic process by reducing the efficiency of photosystem II. In addition, Clomazone has been shown to affect the growth and development of plants by altering the expression of various genes involved in plant development.
Avantages Et Limitations Des Expériences En Laboratoire
Clomazone has several advantages for lab experiments. It is a potent herbicide that is effective against a range of weed species. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, Clomazone also has several limitations. It is toxic to a range of plant species, including some crops, which limits its use in agriculture. In addition, Clomazone is not selective and can affect non-target organisms, including humans and wildlife.
Orientations Futures
There are several future directions for research on Clomazone. One area of research is the development of new formulations and application methods to reduce the environmental impact of Clomazone. Another area of research is the identification of new targets and modes of action for herbicides, which could lead to the development of more selective and effective herbicides. Finally, research on the impact of Clomazone on non-target organisms, including humans and wildlife, is needed to ensure the safe use of this herbicide in agriculture.
Conclusion:
In conclusion, Clomazone is a potent herbicide widely used in agriculture to control weeds in a variety of crops. Its mode of action involves inhibiting the biosynthesis of carotenoids, which leads to the death of the targeted weeds. Clomazone has several advantages for lab experiments, but also has limitations due to its toxicity to non-target organisms. Future research on Clomazone should focus on developing new formulations and application methods, identifying new targets and modes of action, and assessing the impact of Clomazone on non-target organisms.
Méthodes De Synthèse
Clomazone can be synthesized by reacting 3-chloro-4-methyl aniline with 3-nitrobenzene diazonium salt in the presence of a reducing agent and a catalyst. The resulting product is then treated with acetic anhydride and pyrazole to form Clomazone. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Clomazone has been extensively studied for its herbicidal activity and its impact on the environment. It has been used to control weeds in a variety of crops, including soybeans, cotton, peanuts, and rice. Clomazone has been shown to be effective against a range of weed species, including broadleaf and grassy weeds. Its mode of action involves inhibiting the biosynthesis of carotenoids, which leads to the death of the targeted weeds.
Propriétés
IUPAC Name |
[1-(3-chloro-4-methylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-11-7-8-15(10-17(11)19)23-13(3)18(12(2)22-23)21-20-14-5-4-6-16(9-14)24(25)26/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLDCRQONSKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)N=NC3=CC(=CC=C3)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[(4-methylbenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5012664.png)

![N-(3'-chloro-3-biphenylyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5012681.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide](/img/structure/B5012695.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5012701.png)
![4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5012705.png)
![N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5012719.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012723.png)

![N-ethyl-1,3-dimethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5012725.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5012732.png)

![1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5012750.png)
![N,N-dimethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5012766.png)